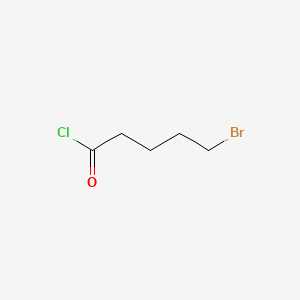
5-Bromovaleryl chloride
Vue d'ensemble
Description
5-Bromovaleryl chloride, also known as 5-Bromoacetyl chloride, is an organic compound with the molecular formula C3H3BrClO. It is a colorless liquid that is used as a reagent in organic synthesis. It is a versatile reagent and can be used in a variety of reactions, including the synthesis of a variety of compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
5-Bromovaleryl chloride has been utilized in the synthesis of various chemical compounds. For instance, Song et al. (2004) demonstrated its use in the efficient synthesis of 5-bromopyridyl-2-magnesium chloride, an intermediate in producing functionalized pyridine derivatives. This method is significant for the economical synthesis of key intermediates like Lonafarnib, a potent anticancer agent (Song et al., 2004).
Furthermore, Chang and Neville (1977) used a derivative of this compound, methyl-5-bromovalerimidate, to synthesize artificial protein hybrid conjugates. These conjugates are important for studying the mechanism of toxin proteins entering mammalian cells (Chang & Neville, 1977).
Medical and Biological Research
This compound and its derivatives have applications in medical and biological research. For example, Wunderlin et al. (1985) synthesized Nα-(5-Bromovaleryl)-Nα-deacetyl-α-melanotropin, a derivative used in studying melanotropin receptors. This derivative was crucial for understanding the biological activities of α-melanotropin on mouse melanoma cell cultures (Wunderlin et al., 1985).
Additionally, Pearson and Defendi (1957) used 5-bromoindoxyl acetate, a compound related to this compound, as a substrate for histochemical demonstration of esterases. This study provided valuable insights into the enzymatic activities in various tissues (Pearson & Defendi, 1957).
Material Science and Catalysis
In the field of material science, Lanni and McNeil (2009) investigated the mechanisms for nickel-catalyzed chain-growth polymerization using derivatives of this compound. Their study provided insights into the catalytic process, potentially contributing to the development of new polymeric materials (Lanni & McNeil, 2009).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Bromovaleryl chloride plays a crucial role in biochemical reactions, particularly in the acylation of hydroxyl groups in organic compounds. This compound interacts with various enzymes, proteins, and other biomolecules through the formation of covalent bonds. For instance, it can react with hydroxyl groups in proteins, leading to the formation of ester bonds. This interaction can modify the activity and function of the target proteins, potentially altering their biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are significant. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For example, the acylation of proteins by this compound can affect cell signaling pathways, gene expression, and cellular metabolism. These modifications can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the acylation of hydroxyl groups in organic molecules. This process leads to the formation of new chemical bonds, which can alter the structure and function of the target molecules. The compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in protein activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce specific biochemical modifications without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects are observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. The compound can modify key metabolic enzymes, affecting their activity and altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The distribution of this compound can affect its activity and function, as it may preferentially target certain cellular regions .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, influencing its activity and function. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can modify proteins involved in critical cellular processes .
Propriétés
IUPAC Name |
5-bromopentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrClO/c6-4-2-1-3-5(7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRUMSWHDWKGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334573 | |
| Record name | 5-Bromovaleryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4509-90-4 | |
| Record name | 5-Bromovaleryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4509-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromovaleryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromopentanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Bromovaleryl chloride in the synthesis of porphyrin derivatives?
A1: this compound is used as a reagent to introduce a five-carbon chain with a terminal bromine atom to the aminophenylporphyrin []. This intermediate, meso-[p-(5-Bromopentanamido)phenyl]triphenylporphyrin, is then further reacted with trityl mercaptan to ultimately attach a thiol-terminated chain to the porphyrin structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



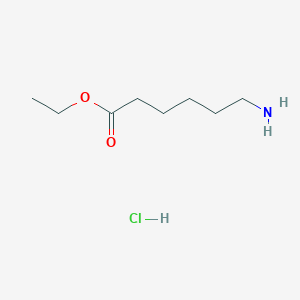


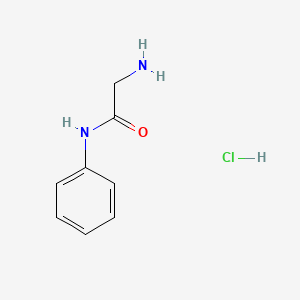
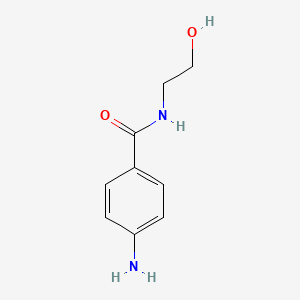



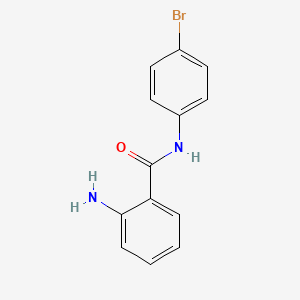
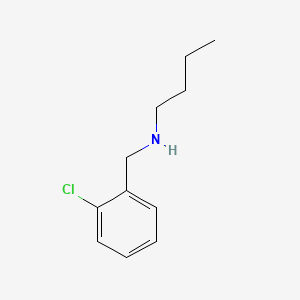

![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)

